

Spectroscopic Characterization of (R)-BINAP: An In-depth Technical Guide

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Compound of Interest

Compound Name: (R)-Binapine

Cat. No.: B15088306

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(R)-BINAP ((R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a chiral phosphine ligand of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries.^[1] Its unique C₂-symmetric, atropisomeric binaphthyl backbone creates a well-defined chiral environment when coordinated to a metal center, thereby dictating the stereochemical outcome of a wide range of chemical transformations.^[1] A thorough spectroscopic characterization of (R)-BINAP is fundamental for confirming its identity, purity, and structural integrity. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize (R)-BINAP, complete with tabulated data, detailed experimental protocols, and a visual workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (R)-BINAP in solution. ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the chemical environment of the hydrogen, carbon, and phosphorus atoms, respectively.

Quantitative NMR Data

The following tables summarize the characteristic chemical shifts (δ) for (R)-BINAP, typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.^{[2][3]}

Table 1: ¹H NMR Spectroscopic Data for (R)-BINAP in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Assignment
7.89	d	Ar-H
7.83	d	Ar-H
7.46	ddd	Ar-H
7.34	ddd	Ar-H
7.18 - 7.04	m	Ar-H
6.91	ddd	Ar-H
6.83	d	Ar-H

Source: Organic Syntheses Procedure.[3]

Table 2: ^{13}C NMR Spectroscopic Data for (R)-BINAP in CDCl_3

Chemical Shift (δ , ppm)
145.4, 145.1
138.0, 137.5, 137.4
135.6, 135.5
134.3, 134.2, 134.1
133.5, 133.4, 133.2, 133.0, 132.9, 132.8
130.5
128.4, 128.1, 128.0
127.7, 127.5
126.5
125.7

Source: Organic Syntheses Procedure.[3]

Table 3: ^{31}P NMR Spectroscopic Data for (R)-BINAP in CDCl_3

Chemical Shift (δ , ppm)
-14.9

Source: Organic Syntheses Procedure.[\[3\]](#) The phosphorus nucleus of (R)-BINAP typically appears as a sharp singlet in the ^{31}P NMR spectrum.[\[3\]](#)[\[4\]](#)

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of (R)-BINAP in 0.5-0.7 mL of deuterated chloroform (CDCl_3). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[\[5\]](#)
- Data Acquisition:
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
 - Acquire a ^1H NMR spectrum using a standard pulse sequence.
 - Acquire a ^{13}C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.
 - Acquire a ^{31}P NMR spectrum, also typically with proton decoupling.[\[5\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Reference the spectra using the residual solvent peak for ^1H and ^{13}C NMR (CDCl_3 : $\delta = 7.26$ ppm for ^1H , $\delta = 77.16$ ppm for ^{13}C) or an external standard (e.g., 85% H_3PO_4) for ^{31}P NMR.[\[5\]](#)
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (R)-BINAP, the IR spectrum is characterized by vibrations of the aromatic C-H and C-C bonds, as well as the P-C bonds.

Quantitative IR Data

Table 4: Characteristic IR Absorption Bands for (R)-BINAP

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~1580	Medium	Aromatic C=C stretch
~1480	Strong	Aromatic C=C stretch
~1433	Strong	P-Ph stretch
~1090	Medium	

Source: Organic Syntheses Procedure[3], Supporting Information for Chiral metal nanoparticles encapsulated by chiral phosphine cavitand with tetrakis-BINAP moiety.[4]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind a small amount (1-2 mg) of (R)-BINAP with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm^{-1}).
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to its chiral nature, (R)-BINAP also exhibits a circular dichroism (CD) spectrum, which measures the differential absorption of left and right circularly polarized light. This technique is particularly sensitive to the molecule's three-dimensional structure.

Quantitative UV-Vis and CD Data

The UV-Vis spectrum of (R)-BINAP in acetonitrile shows an absorption maximum at 223 nm.[6] The CD spectrum provides more detailed structural information and is a key indicator of the enantiomeric purity and conformation in solution.[7][8]

Table 5: UV-Vis Absorption Data for (R)-BINAP in Acetonitrile

λ_{max} (nm)	Molar Absorptivity (ϵ)
223	9800

Source: PhotochemCAD.[6]

Experimental Protocol for UV-Vis and CD Spectroscopy

- Sample Preparation:
 - Prepare a dilute solution of (R)-BINAP in a UV-transparent solvent, such as acetonitrile or chloroform. The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0 AU).

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a CD spectropolarimeter.
- Data Acquisition:
 - For UV-Vis, record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
 - For CD, place the sample cuvette in the spectropolarimeter and acquire the CD spectrum over a similar wavelength range.
- Data Processing: The instrument software will process the raw data to provide the final absorption or CD spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Quantitative MS Data

The exact mass of (R)-BINAP can be determined using high-resolution mass spectrometry (HRMS).

Table 6: Mass Spectrometry Data for (R)-BINAP

Ion	Calculated m/z
[M+H] ⁺	623.2058

Source: Organic Syntheses Procedure.[\[3\]](#)

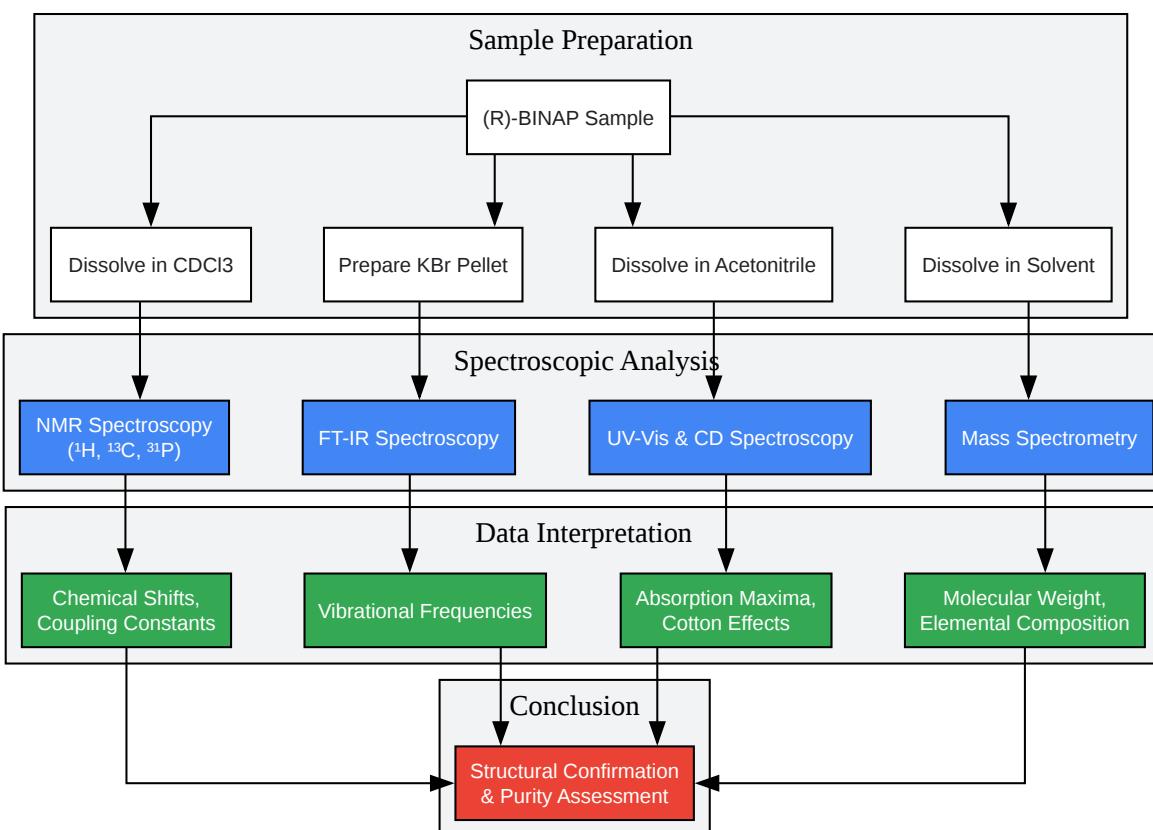
Experimental Protocol for Mass Spectrometry

- Sample Preparation: Dissolve a small amount of (R)-BINAP in a suitable solvent (e.g., dichloromethane or methanol).

- Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB). [3]
- Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the desired mass range.
- Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of (R)-BINAP.



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Caption: Workflow for the spectroscopic characterization of (R)-BINAP.

This comprehensive spectroscopic approach ensures the unambiguous identification and quality assessment of (R)-BINAP, which is critical for its successful application in asymmetric catalysis and the development of new synthetic methodologies.

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